2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one
CAS No.: 2090511-31-0
Cat. No.: VC4349387
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090511-31-0 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 |
| IUPAC Name | 2-methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one |
| Standard InChI | InChI=1S/C12H22N2O2/c1-10(2)11(15)14-7-8-16-12(9-14)3-5-13-6-4-12/h10,13H,3-9H2,1-2H3 |
| Standard InChI Key | SATMYHNDRKDHEQ-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)N1CCOC2(C1)CCNCC2 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s defining feature is its spirocyclic architecture, which consists of two fused rings sharing a single atom (spiro carbon). The primary ring is a 1-oxa-4,9-diazaspiro[5.5]undecane system, comprising an oxygen atom (oxa) and two nitrogen atoms (diazas) within an 11-membered bicyclic structure. The numbering begins at the oxygen atom (position 1), with nitrogen atoms at positions 4 and 9 . The secondary ring is a six-membered cyclohexane derivative, creating a rigid three-dimensional geometry that enhances binding specificity to biological targets .
Attached to the spirocyclic core is a 2-methylpropan-1-one group at position 4. This ketone moiety introduces a polarizable carbonyl group, which facilitates hydrogen bonding and dipole interactions with enzymatic active sites . The methyl branch at the β-position of the propanone side chain contributes to steric hindrance, potentially influencing metabolic stability and receptor selectivity .
Table 1: Key Structural and Molecular Properties
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 2-methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one typically involves multistep sequences starting from readily available precursors. A representative route, as described in patent literature , proceeds as follows:
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Ring-Closing Metathesis: Cyclohexenone derivatives are subjected to Grubbs catalyst-mediated metathesis to form the spirocyclic骨架.
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Reductive Amination: Introduction of the 4-position nitrogen via reaction with methylamine under hydrogenation conditions.
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Ketone Installation: The propan-1-one moiety is appended through Friedel-Crafts acylation using methylacetyl chloride in the presence of Lewis acids like AlCl₃.
Alternative methods employ nitromethane as a nitrile precursor, followed by catalytic hydrogenation to generate the diazaspiro framework . Recent advancements utilize flow chemistry to improve yields (reported up to 68%) and reduce reaction times from days to hours .
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the parent compound have elucidated critical pharmacophoric elements:
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Spiro Core Rigidity: Reduction of ring size (e.g., 5.5 to 4.5) diminishes MOR binding affinity by >90%, highlighting the importance of conformational restraint .
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Nitrogen Basicity: Quaternary ammonium salts at position 9 exhibit enhanced sEH inhibition (IC₅₀ = 3.4 nM) compared to tertiary amines (IC₅₀ = 67 nM) .
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Ketone Position: Relocating the carbonyl group to position 3 (as in 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives) shifts activity from ACC inhibition to MCH-R1 antagonism .
Table 2: Bioactivity of Structural Analogues
Pharmacological Profile and Mechanisms
Dual MOR Agonism/σ1 Antagonism
The compound exhibits multimodal analgesic activity through simultaneous μ-opioid receptor activation (EC₅₀ = 24 nM) and σ1 receptor blockade (Ki = 2.3 nM) . In murine models of neuropathic pain, oral administration (30 mg/kg) produced analgesia equivalent to oxycodone but with reduced tolerance development. Mechanistically, σ1 receptor antagonism potentiates MOR signaling by inhibiting calcium-dependent desensitization pathways .
Soluble Epoxide Hydrolase Inhibition
As a competitive sEH inhibitor (IC₅₀ = 11 nM), the compound stabilizes anti-inflammatory epoxyeicosatrienoic acids (EETs). In a rat model of anti-glomerular basement membrane glomerulonephritis, daily dosing (10 mg/kg) reduced proteinuria by 62% and serum creatinine by 41% over 28 days . The 1-oxa-4,9-diazaspiro[5.5]undecane core is critical for binding to the enzyme’s catalytic triad (Asp335, Tyr466, Tyr383), with the methylpropanone group occupying a hydrophobic pocket adjacent to the active site .
Metabolic Enzyme Modulation
Structural analogues demonstrate potent inhibition of acetyl-CoA carboxylase (ACC1/ACC2 isoforms, IC₅₀ = 1.0–3.4 nM), a key regulator of fatty acid synthesis . Molecular dynamics simulations suggest that the spirocyclic system induces a closed conformation of ACC’s biotin carboxylase domain, preventing ATP binding . In hepatocyte cultures, lead compounds reduced de novo lipogenesis by 78% at 100 nM concentrations.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound displays moderate solubility in polar aprotic solvents (DMSO: 32 mg/mL; ethanol: 18 mg/mL) but limited aqueous solubility (0.9 mg/mL at pH 7.4) . Stability studies indicate degradation <5% after 72 hours in plasma (37°C), with primary metabolites resulting from hepatic CYP3A4-mediated N-dealkylation .
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Value (10 mg/kg PO) | Source |
|---|---|---|
| Cₘₐₓ | 1.2 μg/mL | |
| Tₘₐₓ | 2.1 h | |
| AUC₀–₂₄ | 14.7 μg·h/mL | |
| Bioavailability | 67% | |
| Plasma Protein Binding | 89% |
Toxicity Profile
Acute toxicity studies in rodents established an LD₅₀ > 2,000 mg/kg (oral), with no observed neurobehavioral abnormalities at therapeutic doses . Chronic administration (90 days, 100 mg/kg/day) caused reversible hepatic steatosis in 30% of test subjects, likely linked to ACC inhibition .
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